molecular formula C11H14BNO2 B11754360 (1-Isopropylindol-5-yl)boronic acid

(1-Isopropylindol-5-yl)boronic acid

Cat. No.: B11754360
M. Wt: 203.05 g/mol
InChI Key: OIUKBDCTMVCWSK-UHFFFAOYSA-N
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Description

(1-Isopropylindol-5-yl)boronic acid is a boronic acid derivative featuring an indole ring substituted with an isopropyl group at the 1-position and a boronic acid group at the 5-position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropylindol-5-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the transition-metal-catalyzed borylation of indoles using diboronic acid esters. The reaction is often catalyzed by palladium or copper complexes under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale borylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of (1-Isopropylindol-5-yl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

In biological applications, boronic acids form reversible covalent bonds with diols, which can be used for molecular recognition and sensing .

Comparison with Similar Compounds

Uniqueness: (1-Isopropylindol-5-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the isopropyl group at the 1-position and the boronic acid group at the 5-position provides distinct steric and electronic properties compared to other boronic acid derivatives .

Biological Activity

(1-Isopropylindol-5-yl)boronic acid is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its antioxidant, antibacterial, anticancer properties, and enzyme inhibition capabilities.

Chemical Structure and Properties

  • Chemical Formula : C₉H₁₃BN₂O₂
  • Molecular Weight : 165.02 g/mol
  • CAS Number : Not specified in the provided data.

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a useful scaffold in drug design.

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. In vitro assays have shown that the compound can effectively scavenge free radicals, contributing to its potential therapeutic applications in oxidative stress-related diseases. The half-maximal inhibitory concentration (IC50) for DPPH radical scavenging was reported as 0.14 ± 0.01 µg/mL, indicating strong antioxidant capability .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. It was found to be effective against Escherichia coli at a concentration of 6.50 mg/mL. This suggests potential applications in developing antibacterial agents, particularly in formulations targeting Gram-negative bacteria .

Anticancer Activity

The compound has also shown promising results in anticancer studies. It demonstrated a high cytotoxic effect on cancer cell lines, specifically MCF-7 (breast cancer), with an IC50 value of 18.76 ± 0.62 µg/mL . This indicates that this compound could serve as a lead compound for further development in cancer therapeutics.

Enzyme Inhibition Studies

The enzyme inhibition profile of this compound reveals its potential as a multi-target agent:

Enzyme IC50 (µg/mL)
Acetylcholinesterase115.63 ± 1.16
Butyrylcholinesterase3.12 ± 0.04
Antiurease1.10 ± 0.06
Antithyrosinase11.52 ± 0.46

These results indicate that the compound has moderate to high inhibitory effects on various enzymes, which could be beneficial for treating conditions related to enzyme dysregulation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of boronic acid derivatives, including this compound:

  • Antioxidant and Antibacterial Cream Formulation : A study assessed a cream containing this compound for its antioxidant and antibacterial properties, confirming its effectiveness without significant toxicity to healthy cells .
  • Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that while the compound is cytotoxic to cancer cells, it shows low toxicity towards normal cells, highlighting its potential therapeutic window .
  • Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in neurodegenerative diseases suggests further exploration could lead to novel treatments for conditions like Alzheimer's disease .

Properties

Molecular Formula

C11H14BNO2

Molecular Weight

203.05 g/mol

IUPAC Name

(1-propan-2-ylindol-5-yl)boronic acid

InChI

InChI=1S/C11H14BNO2/c1-8(2)13-6-5-9-7-10(12(14)15)3-4-11(9)13/h3-8,14-15H,1-2H3

InChI Key

OIUKBDCTMVCWSK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)N(C=C2)C(C)C)(O)O

Origin of Product

United States

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